

Spectroscopic Profile of 3-Amino-4-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Amino-4-iodopyridine**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and drug discovery. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available and predicted spectral data in a clear, tabular format.

Introduction

3-Amino-4-iodopyridine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural features, including the amino group and the iodine atom on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of **3-Amino-4-iodopyridine** in any application. This guide summarizes the key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Amino-4-iodopyridine**. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, some of the presented

data are estimations based on the analysis of structurally related compounds, such as 3-aminopyridine, 4-iodopyridine, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR of **3-Amino-4-iodopyridine**.

Table 1: ^1H NMR Spectroscopic Data for **3-Amino-4-iodopyridine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.0-8.2	Doublet	~5-6
H-5	~7.0-7.2	Doublet	~5-6
H-6	~7.8-8.0	Singlet	-
NH ₂	~4.0-6.0	Broad Singlet	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Amino-4-iodopyridine**

Carbon	Chemical Shift (δ , ppm)
C-2	~145-150
C-3	~140-145
C-4	~95-100
C-5	~120-125
C-6	~148-152

Note: The chemical shift for the carbon atom bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Amino-4-iodopyridine** is expected to show characteristic absorption bands for the amino group and the aromatic pyridine ring.

Table 3: IR Spectroscopic Data for **3-Amino-4-iodopyridine**

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Stretch (asymmetric)	~3400-3500	Medium
N-H Stretch (symmetric)	~3300-3400	Medium
C-H Stretch (aromatic)	~3000-3100	Medium-Weak
N-H Bend (scissoring)	~1600-1650	Strong
C=C and C=N Stretch (aromatic ring)	~1400-1600	Medium-Strong
C-N Stretch	~1250-1350	Medium
C-I Stretch	~500-600	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Amino-4-iodopyridine** (molecular weight: 220.01 g/mol), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Amino-4-iodopyridine**

m/z	Relative Abundance (%)	Assignment
220	Moderate	$[M]^+$ (Molecular Ion)
127	Low	$[I]^+$
93	High	$[M-I]^+$

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Amino-4-iodopyridine**.
- Dissolve the sample in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Apply baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-Amino-4-iodopyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

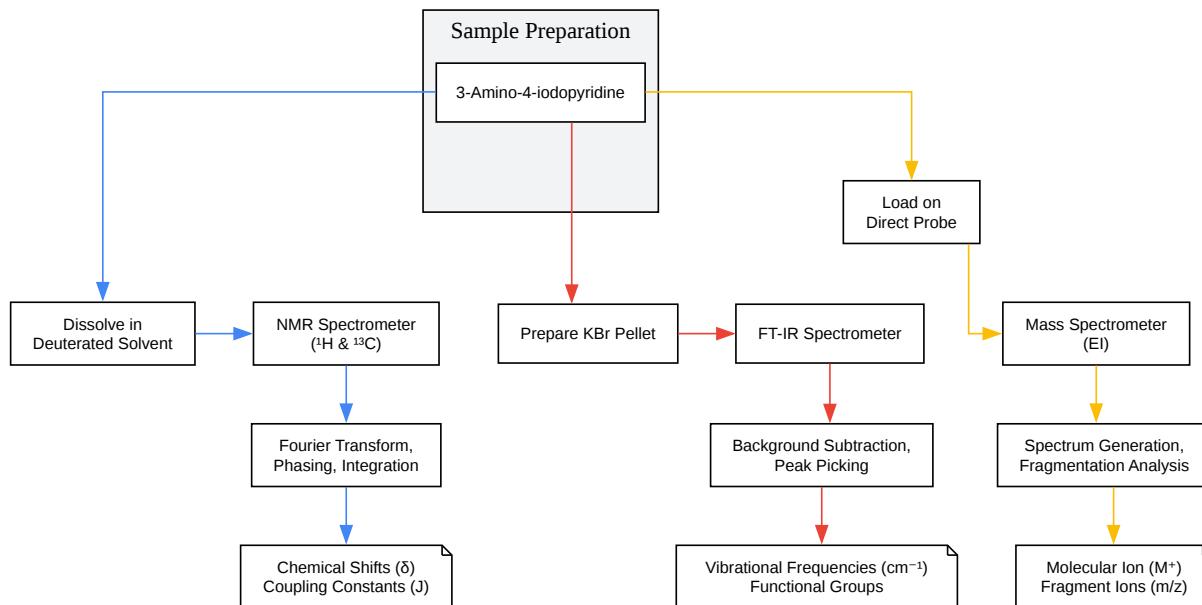
- For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
- The probe is inserted into the ion source of the mass spectrometer.

Data Acquisition:

- The sample is vaporized by heating the probe.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-4-iodopyridine**.

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Caption: Workflow of Spectroscopic Analysis.

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